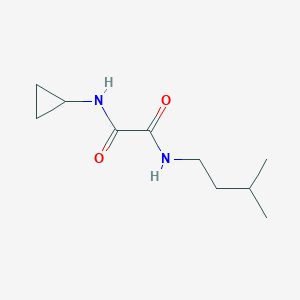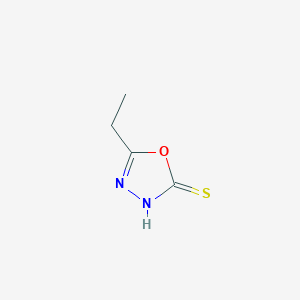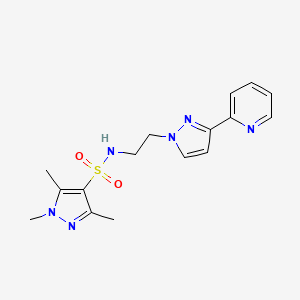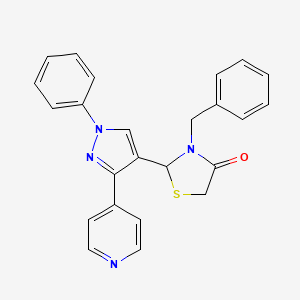![molecular formula C18H24N6O3 B2401152 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291854-10-8](/img/no-structure.png)
ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in a series of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different spectral techniques . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound are available .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial and antifungal properties. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their good to moderate antimicrobial activities against various microorganisms Bektaş et al., 2007. Similarly, Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different acid moieties linked to triazole and evaluated their antimicrobial, antilipase, and antiurease activities, finding some compounds to possess significant activities Başoğlu et al., 2013.
Antitumor Activities
The exploration of triazole derivatives for antitumor applications has also been reported. Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases and found them to exhibit significant inhibitory activity against tumor cells, with certain compounds showing up to 99.70% inhibition Ding et al., 2016.
Enzyme Inhibitory Activities
Triazole compounds have been investigated for their enzyme inhibitory effects as well. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues targeting Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of such compounds in addressing tuberculosis through enzyme inhibition Jeankumar et al., 2013.
Green Chemistry and Novel Synthesis Methods
Recent studies have also focused on green synthesis methods for triazole derivatives, aiming to improve efficiency and reduce environmental impact. Khaligh et al. (2020) introduced an efficient additive for the eco-friendly synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the importance of sustainable practices in chemical synthesis Khaligh et al., 2020.
Wirkmechanismus
Target of Action
The compound “ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” contains an indole moiety . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties .
Result of Action
Indole derivatives have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves the reaction of 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate. This intermediate is then reacted with sodium azide and copper sulfate to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Starting Materials": ["4-ethylphenylhydrazine", "ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate in the presence of a base such as triethylamine to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate.", "Step 2: React ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate with sodium azide and copper sulfate in the presence of a solvent such as DMF to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Step 3: Purify the product using techniques such as column chromatography or recrystallization."] } | |
CAS-Nummer |
1291854-10-8 |
Molekularformel |
C18H24N6O3 |
Molekulargewicht |
372.429 |
IUPAC-Name |
ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |
InChI-Schlüssel |
VILYUBYZOVGWGW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)



![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)